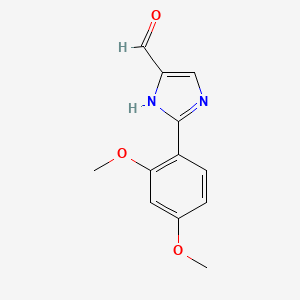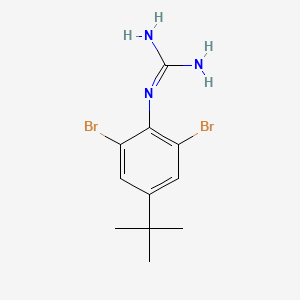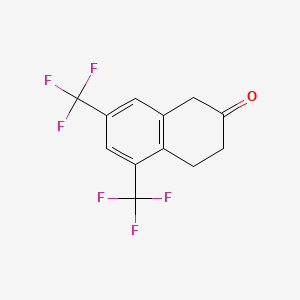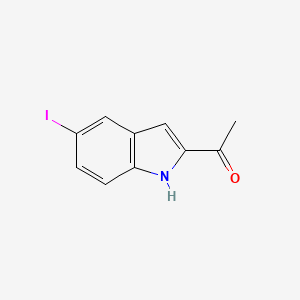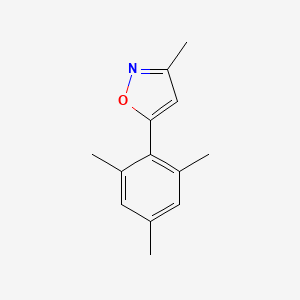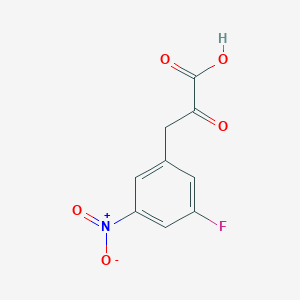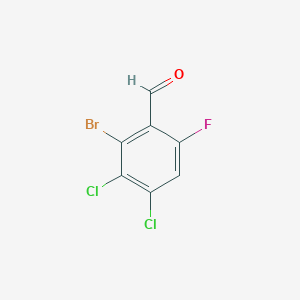
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzaldehyde compound. For instance, starting with 3,4-dichlorobenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Fluorination can be carried out using a fluorinating agent such as Selectfluor or by halogen exchange reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: 2-Bromo-3,4-dichloro-6-fluorobenzoic acid.
Reduction Products: 2-Bromo-3,4-dichloro-6-fluorobenzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and liquid crystals
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles to form various products. The halogen atoms can also participate in halogen bonding, influencing the reactivity and interactions of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 3-Bromo-2,4-dichlorobenzaldehyde
- 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde
Uniqueness
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C7H2BrCl2FO |
|---|---|
Poids moléculaire |
271.89 g/mol |
Nom IUPAC |
2-bromo-3,4-dichloro-6-fluorobenzaldehyde |
InChI |
InChI=1S/C7H2BrCl2FO/c8-6-3(2-12)5(11)1-4(9)7(6)10/h1-2H |
Clé InChI |
MMOLSRAISVYFDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Br)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



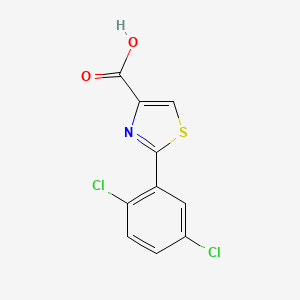


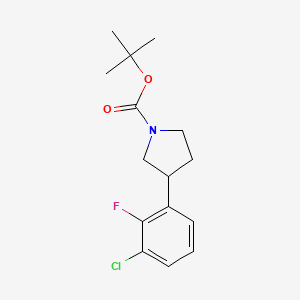

![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)
